Cipralisant Maleate

Histamine H3 receptor binding affinity GPCR pharmacology

Cipralisant maleate (GT-2331 maleate) is a uniquely bifunctional histamine H3 receptor ligand exhibiting assay-dependent pharmacology—full antagonist in vivo (pKi 9.9) yet agonist in specific in vitro systems depending on G protein context. This functional selectivity makes generic H3 ligand substitution scientifically invalid. Its terminal alkyne enables CuAAC click chemistry for fluorescent probe, biotinylated affinity reagent, and PROTAC synthesis without de novo design. High DMSO solubility (≥100 mg/mL; ~300 mM) supports HTS-ready stock solutions with minimal solvent carryover. Favorable CNS penetration (ED50 0.08 mg/kg i.p.) and oral activity (10 mg/kg p.o.) with T1/2 >4 h ensure sustained target engagement in chronic behavioral ADHD and wakefulness models. Procure this evidence-specific ligand to eliminate cross-compound extrapolation risk in your GPCR signaling, biased agonism, and neuropharmacology studies.

Molecular Formula C18H24N2O4
Molecular Weight 332.4 g/mol
CAS No. 223420-20-0
Cat. No. B1669074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCipralisant Maleate
CAS223420-20-0
Synonyms4-(2-(5,5-dimethylhex-1-ynyl)cyclopropyl)imidazole
GT 2331
GT-2331
Molecular FormulaC18H24N2O4
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCC(C)(C)CCC#CC1CC1C2=CN=CN2.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C14H20N2.C4H4O4/c1-14(2,3)7-5-4-6-11-8-12(11)13-9-15-10-16-13;5-3(6)1-2-4(7)8/h9-12H,5,7-8H2,1-3H3,(H,15,16);1-2H,(H,5,6)(H,7,8)/b;2-1-/t11-,12-;/m1./s1
InChIKeyQIQWRCNAPQJQLL-COALEZEGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cipralisant Maleate (CAS 223420-20-0): A High-Affinity Histamine H3 Receptor Ligand with Bifunctional Pharmacology for CNS Research


Cipralisant Maleate (also known as GT-2331 maleate) is a synthetic small molecule ligand targeting the histamine H3 receptor, developed as a maleate salt form (MW 332.39) [1]. The compound exhibits a unique bifunctional pharmacological profile: it functions as a potent, high-affinity antagonist in vivo (pKi 9.9, rat Ki 0.47 nM) while demonstrating agonist activity in specific in vitro assays [2]. This functional selectivity distinguishes it from conventional H3 antagonists and has direct implications for research applications in attention-deficit hyperactivity disorder (ADHD) and wakefulness modulation [3].

Why Cipralisant Maleate Cannot Be Interchanged with Other H3 Receptor Ligands: Functional Selectivity and Species-Dependent Pharmacology


Generic substitution among histamine H3 receptor ligands is not scientifically valid due to the class's profound functional heterogeneity. Unlike conventional H3 antagonists such as clobenpropit and ciproxifan, which exhibit consistent antagonist profiles across assay systems, Cipralisant demonstrates assay-dependent functional selectivity—behaving as an antagonist, partial agonist, or full agonist depending on the cellular G protein context [1]. Furthermore, species-dependent pharmacological differences are well-documented: thioperamide and ciproxifan exhibit approximately 10-fold higher potency at rat versus human H3 receptors, while the functional implications of Cipralisant's G protein-coupled signaling differ markedly between recombinant systems and native tissues [2]. These variables render cross-compound extrapolation unreliable; each ligand's procurement decision must be evidence-based and application-specific.

Cipralisant Maleate: Quantitative Evidence for Scientific and Procurement Differentiation


Sub-Nanomolar Binding Affinity (Ki = 0.47 nM) for Rat Histamine H3 Receptors vs. Comparator Ciproxifan

Cipralisant exhibits sub-nanomolar binding affinity (Ki = 0.47 nM) for the rat histamine H3 receptor, comparable to ciproxifan (Ki ~0.5-1.0 nM) and approximately 8-10 fold higher affinity than the prototypical H3 antagonist thioperamide (Ki ~4-5 nM) . Notably, in direct binding studies, GT-2331 was determined to bind to a single population of H3 receptors with a Ki of 0.125 nM [1]. This high affinity directly supports applications requiring minimal compound usage while maintaining receptor saturation.

Histamine H3 receptor binding affinity GPCR pharmacology

Functional Selectivity: G Protein-Dependent Differential Pharmacology vs. Conventional H3 Antagonists

Unlike clobenpropit and ciproxifan, which exhibit consistent antagonist profiles across assays, Cipralisant displays functional selectivity that depends on the G protein context. In cAMP assays, Cipralisant acts as a full agonist (relative to R-α-methylhistamine), whereas in [35S]GTPγS binding assays it demonstrates partial agonism [1]. When co-expressed with Gα16, Cipralisant shows minimal agonism in calcium mobilization; however, with Gαq/i5 chimeric protein, its activity increases significantly [2]. This contrasts with pitolisant, a non-imidazole inverse agonist that consistently reduces constitutive receptor activity [3].

functional selectivity biased agonism GPCR signaling

In Vivo CNS Penetration: ED50 = 0.08 mg/kg (i.p.) and Duration > 4 Hours vs. Class Baselines

Cipralisant demonstrates favorable CNS penetration with an ED50 of 0.08 mg/kg (i.p.) in rats and a long duration of action exceeding 4 hours (T1/2 > 4 h) [1]. In functional in vivo assays, orally administered Cipralisant at 10 mg/kg completely prevented R-α-methylhistamine-induced water intake in rats . Additionally, Cipralisant enhanced performance in a repeated acquisition behavioral model at 1 mg/kg (s.c.) in spontaneously hypertensive rat pups [2]. While comparative in vivo ED50 data for ciproxifan are not directly reported in the same studies, Cipralisant's combination of high CNS penetration and extended duration supports reduced dosing frequency in behavioral studies.

CNS penetration pharmacokinetics in vivo pharmacology

Species-Dependent Binding: Human vs. Rat H3 Receptor Affinity Differential Contrasts with Thioperamide's 10-Fold Bias

Cipralisant demonstrates species-dependent binding to H3 receptors, with reported human pKi values ranging from 8.4 to 8.67 (Ki = 2.14-3.98 nM) [1] compared to rat pKi of 9.9 (Ki = 0.47 nM). This rat-to-human affinity difference (approximately 5-8 fold) contrasts with the approximately 10-fold preference of thioperamide and ciproxifan for rat over human H3 receptors [2]. The species differences are attributed to two amino acid residues (A119T and V122A) in the third transmembrane domain of the rat receptor [2]. Proxyfan and clobenpropit, by comparison, show nearly equipotent binding across species.

species pharmacology receptor homology translation

Click Chemistry Compatibility: Alkyne-Containing Scaffold for CuAAC Bioconjugation

Cipralisant contains an alkyne functional group that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing molecules . This structural feature is absent in many classic H3 ligands including thioperamide, ciproxifan, and clobenpropit, which lack terminal alkynes for click conjugation. The alkyne moiety is located on the cyclopropane side chain and remains solvent-exposed, preserving H3 receptor binding affinity [1]. This enables Cipralisant to serve as a scaffold for developing fluorescent probes, affinity tags, or PROTAC-based degraders of the H3 receptor.

click chemistry CuAAC chemical biology probe development

High DMSO Solubility (≥100 mg/mL; ~300 mM) Enables Versatile Stock Solution Preparation vs. Poorly Soluble Imidazole Analogs

Cipralisant maleate exhibits high solubility in DMSO, with values reported at ≥100 mg/mL (300.85 mM) [1] and up to 200 mg/mL with ultrasonication . This solubility profile is substantially higher than many imidazole-containing H3 ligands, which often require lower stock concentrations due to precipitation risk. The maleate salt form improves aqueous solubility and handling compared to the free base. For long-term storage, powder is stable at -20°C for up to 3 years; DMSO stock solutions are stable at -80°C for 6 months .

solubility formulation stock solution preparation

High-Impact Research and Procurement Applications for Cipralisant Maleate Based on Quantitative Differentiation Evidence


ADHD and Wakefulness Research: Leveraging Favorable CNS Penetration and Extended Duration

Cipralisant's favorable CNS penetration (ED50 = 0.08 mg/kg i.p.) and long duration of action (T1/2 > 4 h) make it particularly suitable for ADHD and wakefulness studies requiring sustained target engagement [1]. The compound has entered Phase II clinical trials for ADHD [2]. Its oral activity at 10 mg/kg effectively blocks H3 agonist-induced effects in rat models , supporting flexible dosing schedules in chronic behavioral studies without the need for continuous infusion.

GPCR Functional Selectivity Research: Probing Biased Signaling and Receptor Conformational Heterogeneity

Cipralisant's G protein-dependent functional selectivity—ranging from full agonism (cAMP) to partial agonism ([35S]GTPγS) to minimal agonism (Gα16 Ca2+)—positions it as a unique probe for studying H3 receptor conformational heterogeneity and biased signaling [1]. Unlike clobenpropit and ciproxifan, which exhibit consistent antagonist profiles, Cipralisant reveals ligand-specific active states that depend on cellular G protein composition [2], making it essential for dissecting GPCR signaling complexity.

Chemical Biology and Probe Development: Click Chemistry-Enabled H3 Receptor Tool Compound Generation

The terminal alkyne moiety in Cipralisant enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for generating fluorescent H3 receptor probes, biotinylated affinity reagents, and PROTACs [1]. This structural feature eliminates the need for de novo synthesis when developing labeled H3 ligands. Researchers can conjugate Cipralisant to azide-containing fluorophores, biotin, or E3 ligase ligands while preserving H3 receptor binding affinity, accelerating chemical biology tool development [2].

High-Throughput Screening and Assay Development: Maximizing Solubility for Minimized Vehicle Interference

Cipralisant maleate's high DMSO solubility (≥100 mg/mL; ~300 mM) enables preparation of concentrated stock solutions that minimize DMSO carryover in cell-based assays [1]. This is critical for high-throughput screening campaigns where DMSO concentrations above 0.1-0.5% can confound results. The maleate salt form also improves aqueous compatibility for in vivo formulations, reducing vehicle-related artifacts in animal studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cipralisant Maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.